molecular formula C11H10F2N2O4 B13154270 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid

Katalognummer: B13154270
Molekulargewicht: 272.20 g/mol
InChI-Schlüssel: WCCAURRGPASQMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is a compound that features a unique combination of functional groups, including a difluoromethoxy group, a methoxy group, and an indazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule can significantly alter its biological activity and physicochemical properties, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid typically involves the construction of the indazole ring followed by the introduction of the difluoromethoxy and methoxy groups. One common approach is to start with a suitable aromatic precursor, such as a substituted aniline, which undergoes cyclization to form the indazole core. The difluoromethoxy group can be introduced using difluoromethylation reagents, while the methoxy group can be added via methylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can enhance the efficiency of the process. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is unique due to the combination of its functional groups, which confer distinct physicochemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the indazole ring, makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H10F2N2O4

Molekulargewicht

272.20 g/mol

IUPAC-Name

2-[6-(difluoromethoxy)-7-methoxy-2H-indazol-3-yl]acetic acid

InChI

InChI=1S/C11H10F2N2O4/c1-18-10-7(19-11(12)13)3-2-5-6(4-8(16)17)14-15-9(5)10/h2-3,11H,4H2,1H3,(H,14,15)(H,16,17)

InChI-Schlüssel

WCCAURRGPASQMX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C(NN=C21)CC(=O)O)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.